molecular formula C13H8FNO4 B6391683 6-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% CAS No. 1261995-15-6

6-(5-Carboxy-2-fluorophenyl)picolinic acid, 95%

Cat. No. B6391683
CAS RN: 1261995-15-6
M. Wt: 261.20 g/mol
InChI Key: KQUJODWWUSPDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-Carboxy-2-fluorophenyl)picolinic acid (6-FCPA) is a naturally occurring organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 246.2 g/mol and a melting point of 115-117°C. 6-FCPA is a carboxylic acid and is soluble in water and methanol. It is a highly versatile compound that can be used in a variety of experimental applications and has been used in biochemistry, molecular biology, and other fields of research.

Scientific Research Applications

6-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% is used in a variety of scientific research applications, including biochemistry, molecular biology, and other fields. It has been used in studies of enzyme kinetics, protein structure, and enzyme inhibition. It has also been used in studies of the structure and function of DNA and RNA molecules, as well as in studies of cellular metabolism and signal transduction pathways. Additionally, 6-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% has been used in studies of the pharmacology of drugs, as well as in the development of new drugs and drug delivery systems.

Mechanism of Action

6-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% is believed to act as a competitive inhibitor of enzymes, such as proteases and phosphatases, by binding to the active site of the enzyme and blocking its activity. It is also believed to interact with DNA and RNA molecules, as well as with other cellular components, in order to modulate their activity. Additionally, 6-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% is believed to interact with specific receptors on the surface of cells, leading to a variety of downstream effects.
Biochemical and Physiological Effects
6-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in signal transduction pathways, leading to changes in gene expression and cellular metabolism. It has also been shown to interact with DNA and RNA molecules, leading to changes in gene expression and cell proliferation. Additionally, 6-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% has been shown to interact with specific receptors on the surface of cells, leading to changes in cell proliferation and migration.

Advantages and Limitations for Lab Experiments

6-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of experimental applications. Additionally, it is relatively inexpensive and readily available. However, 6-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% also has some limitations. It is not stable in the presence of light or heat, and its solubility can vary depending on the pH of the solution. Additionally, it can be toxic to cells in high concentrations.

Future Directions

There are a number of potential future directions for research involving 6-(5-Carboxy-2-fluorophenyl)picolinic acid, 95%. These include further studies of its mechanism of action, as well as its effects on gene expression, signal transduction pathways, and cell proliferation and migration. Additionally, further research could be conducted into its potential therapeutic applications, such as its use in the development of new drugs and drug delivery systems. Additionally, further research could be conducted into its potential applications in biotechnology, such as its use in the development of new enzymes and other proteins. Finally, further research could be conducted into its potential applications in food science, such as its use as a preservative or flavor enhancer.

Synthesis Methods

6-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% can be synthesized in a laboratory setting using a variety of methods, including the reaction of 5-carboxy-2-fluorophenol with picolinic acid. This reaction occurs in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of 50-60°C for a period of 1-2 hours. The product of the reaction is then purified by recrystallization or chromatography.

properties

IUPAC Name

6-(5-carboxy-2-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-9-5-4-7(12(16)17)6-8(9)10-2-1-3-11(15-10)13(18)19/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUJODWWUSPDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.